3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine
Description
Overview of Diazirine Functionality and Reactivity as Carbene Precursors
Diazirines are cyclic isomers of diazo compounds and are valued for their ability to generate carbenes upon activation, typically through photolysis (irradiation with UV light) or thermolysis. researchgate.netwikipedia.orgnih.gov This process involves the extrusion of a molecule of dinitrogen gas (N₂), leaving behind a highly reactive carbene intermediate. wikipedia.orgresearchgate.net
These generated carbenes are key to the functionality of diazirines. Carbenes are neutral species with a divalent carbon atom that has two unshared valence electrons. Their high reactivity allows them to readily insert into various chemical bonds, including strong C-H, O-H, and N-H bonds. researchgate.netwikipedia.orgresearchgate.net This insertion capability makes diazirine-containing molecules powerful photoaffinity labeling (PAL) agents. In PAL studies, a molecule of interest is equipped with a diazirine moiety. Upon photoactivation in the presence of a biological target (like a protein or nucleic acid), the resulting carbene forms a covalent bond with nearby residues, allowing for the identification of binding partners and the mapping of interaction sites. researchgate.netwikipedia.orgnih.gov Compared to other carbene precursors like diazo compounds, diazirines often exhibit greater thermal and chemical stability, which is a significant advantage for their application in complex biological systems. nih.gov
Significance of Fluorine Substitution in Diazirine Design and Reactivity Modulation
The introduction of fluorine atoms into the structure of diazirines has a profound impact on their properties and reactivity. Fluorination, particularly the incorporation of a trifluoromethyl (CF₃) group, is a common strategy in the design of photoaffinity probes. researchgate.netnih.gov
One of the primary benefits of fluorine substitution is the stabilization of the diazirine ring, which can prevent undesired intramolecular rearrangements. nih.gov For instance, non-fluorinated aryl diazirines can isomerize into more stable, but less specifically reactive, linear diazo compounds upon irradiation. chemrxiv.org Fluorine-substituted aryl diazirines, however, tend to suppress this isomerization, leading to a higher yield of the desired carbene and more efficient cross-linking. nih.gov The electron-withdrawing nature of fluorine substituents favors the desired bond insertion pathway for the generated carbene. nih.gov This enhanced stability and reactivity profile makes fluorinated diazirines, such as trifluoromethyl-phenyl-diazirines (TPDs), highly effective and widely used tools in chemical biology. nih.govbldpharm.com
Contextualization of 3-Fluoro-3-(4-methoxyphenyl)-3H-Diazirine within Modern Organic and Chemical Biology Research
This compound belongs to the family of fluorinated aryl diazirines. Its structure combines the key features discussed above: a fluoro-substituted diazirine ring for carbene generation and an aryl group (a 4-methoxyphenyl (B3050149) ring) that allows for its incorporation into larger molecular scaffolds. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electronic properties of the aromatic ring and its interactions.
While specific research detailing this compound is not extensively documented in mainstream literature, its structural analogues are central to modern chemical biology. Compounds like 3-phenyl-3-(trifluoromethyl)diazirine (TPD) and its derivatives are workhorse molecules for photoaffinity labeling. nih.govbldpharm.com These probes are used to elucidate drug-receptor interactions, identify protein-protein interactions, and validate therapeutic targets. wikipedia.orgnih.govdntb.gov.ua
The design of this compound positions it as a potential photoaffinity labeling reagent. The 4-methoxyphenyl group could serve as a pharmacophore mimic or as a point of attachment for linking the diazirine to other molecules of interest, such as drugs, metabolites, or biomolecules. The combination of the photoreactive fluoro-diazirine and the specific substituted phenyl ring makes it a tailored tool for investigating molecular interactions within complex biological environments. Its utility is inferred from the extensive application of closely related compounds in cutting-edge research, from mapping the binding sites of clinical drugs to identifying the targets of novel bioactive compounds. clockss.org
Compound Data
Below are data tables for the subject compound and related structures mentioned in the context of diazirine chemistry.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |
| This compound | C₈H₇FN₂O | 166.15 | Fluoro-diazirine with methoxy-phenyl group |
| 3-Phenyl-3-(trifluoromethyl)diazirine (TPD) | C₈H₅F₃N₂ | 186.13 | Widely used trifluoromethyl-diazirine PAL reagent |
| 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | C₈H₄BrF₃N₂ | 265.03 | Building block for probe synthesis via cross-coupling sigmaaldrich.com |
| 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine | C₈H₄F₄N₂ | 204.12 | Fluorinated TPD analogue uni.lu |
| Diazirine | CH₂N₂ | 42.04 | The simplest diazirine compound wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
95911-65-2 |
|---|---|
Molecular Formula |
C8H7FN2O |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-fluoro-3-(4-methoxyphenyl)diazirine |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3 |
InChI Key |
FLCZNXNNUMANSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(N=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 3 4 Methoxyphenyl 3h Diazirine and Analogous Fluorinated Aryl Diazirines
General Synthetic Strategies for Diazirine Ring Formation
The construction of the diazirine ring is a delicate process that has seen considerable evolution from multi-step procedures to more efficient one-pot approaches. The core of these syntheses often involves the formation of a diaziridine intermediate, which is subsequently oxidized.
Synthesis from Ketones via Diaziridine Intermediates
A classical and widely employed strategy for preparing 3,3-disubstituted diazirines begins with a ketone precursor. wikipedia.org This method proceeds through a diaziridine intermediate, which is then oxidized to form the final diazirine. acs.orgnih.gov
The general sequence involves three main steps:
Oximation : The starting ketone is reacted with hydroxylamine, typically as hydroxylammonium chloride in the presence of a base like pyridine (B92270), to form the corresponding oxime. wikipedia.org
Activation and Cyclization : The hydroxyl group of the oxime is activated by converting it into a better leaving group, commonly a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl). wikipedia.orgacs.org Treatment of this activated oxime with ammonia (B1221849) (often liquid ammonia or a solution in an organic solvent) leads to the formation of the diaziridine ring through intramolecular cyclization. acs.orgnih.govnih.gov
Oxidation : The final step is the dehydrogenation of the diaziridine to the diazirine. This oxidation is typically achieved using mild oxidizing agents. nih.gov Common systems include iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N) or silver(I) oxide (Ag₂O). acs.orgnih.govnih.gov
This pathway is particularly effective for the synthesis of aryl trifluoromethyl diazirines, where the starting material is an aryl trifluoromethyl ketone. acs.orgnih.gov
Table 1: Common Reagents for the Oxidation of Diaziridines to Diazirines
| Oxidizing Agent | Typical Conditions | Reference |
| Silver(I) Oxide (Ag₂O) | Aprotic solvent (e.g., ether, CH₂Cl₂) | acs.orgnih.gov |
| Iodine/Triethylamine (I₂/Et₃N) | Aprotic solvent (e.g., CH₂Cl₂) | nih.govnih.gov |
| Potassium Permanganate (KMnO₄) | Acetone or other polar solvents | acs.orgnih.gov |
| tert-Butyl Hypochlorite (B82951) (t-BuOCl) | Ethanol, often at 0 °C | researchgate.netclockss.org |
| Phenyliodine Diacetate (PIDA) | Methanolic ammonia | researchgate.net |
The Graham Reaction and its Application to Halodiazirine Synthesis
An alternative route to diazirines, particularly 3-halo-3-aryl-diazirines, is the Graham reaction. wikipedia.org This method allows for the formation of a halogenated diazirine in a one-pot process starting from an amidine. wikipedia.orgresearchgate.net The reaction involves the oxidation of an amidine with a hypohalite solution. For instance, arylchlorodiazirines can be prepared from the corresponding amidinium salts via oxidation. researchgate.net
This reaction is significant as it provides a direct pathway to C3-halogenated diazirines, which can be more stable than their isomeric diazo compounds and can serve as valuable carbene precursors. researchgate.net The halogen atom can also potentially be displaced by various nucleophiles, offering a route to further functionalized diazirines. wikipedia.org This methodology represents the most plausible approach for synthesizing the target 3-fluoro-3-aryl-diazirine structure, likely starting from the corresponding benzamidine (B55565) and employing a suitable fluorinating-oxidizing system.
Modern One-Pot Synthetic Approaches to Diazirines
To improve efficiency and overcome the challenges of isolating potentially unstable diaziridine intermediates, modern one-pot synthetic methods have been developed. researchgate.net These strategies combine the formation and subsequent oxidation of the diaziridine in a single reaction vessel. nih.govnih.gov
One such approach involves treating a ketone with hydroxylamine-O-sulfonic acid (HOSA) in liquid ammonia to generate the diaziridine in situ. nih.gov The subsequent addition of a base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), under air, facilitates the oxidation to the diazirine. nih.govdoaj.org This base-mediated one-pot synthesis has proven effective for a range of aliphatic diazirines. nih.govnih.gov
For aromatic ketones, a robust one-pot strategy uses an inexpensive commercial solution of ammonia in methanol, avoiding the need for liquid ammonia. researchgate.net In this system, the choice of oxidant is crucial and depends on the substrate. Phenyliodine diacetate (PIDA) is preferred for aromatic ketones, while tert-butyl hypochlorite (t-BuOCl) is more effective for aliphatic ketones. researchgate.net These methods are operationally simple and tolerate a wide variety of functional groups. researchgate.net
Table 2: Comparison of Conventional vs. One-Pot Diazirine Synthesis from Ketones
| Feature | Conventional Method | One-Pot Method |
| Intermediates | Isolation of diaziridine intermediate is often required | Diaziridine is formed and oxidized in situ |
| Reagents | Sequential addition of reagents (e.g., NH₃, HOSA, then oxidant) | All reagents combined in a single pot or added sequentially without isolation |
| Ammonia Source | Often requires liquid ammonia | Can use solutions of ammonia in methanol |
| Efficiency | Generally lower yields, more time-consuming | Higher yields, reduced reaction time, and simpler workup |
| Scalability | Can be challenging | More amenable to large-scale production |
Specific Synthetic Routes to 3-Fluoro-3-(4-methoxyphenyl)-3H-Diazirine and Related Structures
While a specific, documented synthesis for this compound is not prominent in the literature, its synthesis can be planned based on established methods for analogous fluorinated aryl diazirines. The key challenges are the introduction of a single fluorine atom at the C3 position and the incorporation of the 4-methoxyphenyl (B3050149) group.
Approaches to Fluorine-Substituted Aryl Diazirines
The term "fluorinated aryl diazirine" most commonly refers to aryl-(trifluoromethyl)diazirines, which are extensively used as photoaffinity probes. acs.orgnih.govresearchgate.net
The synthesis of these compounds follows the general ketone-to-diazirine pathway, starting from an aryl trifluoromethyl ketone. acs.orgnih.govwustl.edu For example, the widely used reagent 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) is prepared from trifluoroacetophenone. nih.gov The synthesis of 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, a versatile building block, also follows this route, demonstrating the compatibility of the method with functionalized aromatic rings. sigmaaldrich.com
For the target compound, which features a single fluorine atom at the C3 position, the Graham reaction would be the most theoretically sound approach. This would involve the synthesis of a 3-fluoro-3-aryl-diazirine from a corresponding amidine. However, the direct fluorination-oxidation of amidines is less common than chlorination or bromination.
An alternative hypothetical route could involve the synthesis of a different 3-halo-3-(4-methoxyphenyl)-3H-diazirine, such as the chloro- or bromo-analog, followed by a nucleophilic halogen exchange (HALEX) reaction to introduce the fluorine atom. The success of such a step would depend heavily on the reactivity of the C3-halogen bond in the diazirine ring.
Table 3: Examples of Synthesized Fluorinated Aryl Diazirines
| Compound Name | Starting Ketone | Key Application | Reference |
| 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | 1,1,1-Trifluoro-2-phenyl-ethanone (Trifluoroacetophenone) | Photoaffinity Labeling | acs.orgnih.gov |
| 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | Photoaffinity Probe Building Block | sigmaaldrich.com |
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Methyl 4-(trifluoroacetyl)benzoate | Photoaffinity Labeling | clockss.org |
Introduction of the 4-Methoxyphenyl Moiety
In nearly all synthetic strategies for aryl diazirines, the aryl moiety, in this case, the 4-methoxyphenyl group, is incorporated from the beginning of the synthetic sequence.
Via the Ketone Route : To synthesize an analog like 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, the starting material would be 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. This ketone would then be subjected to the standard oximation, cyclization, and oxidation sequence.
Via the Graham Reaction Route : For the direct synthesis of this compound, the precursor would be 4-methoxybenzamidine. This amidine would be the substrate for the oxidative cyclization to form the desired halodiazirine.
A less direct, late-stage functionalization approach could also be considered. For instance, one could start with a precursor like 3-(4-bromophenyl)-3-fluoro-3H-diazirine (if it could be synthesized) and then attempt to introduce the methoxy (B1213986) group via a nucleophilic aromatic substitution or a transition-metal-catalyzed coupling reaction, such as a Buchwald-Hartwig amination followed by etherification, though the stability of the diazirine ring under these conditions would be a major concern. A more viable cross-coupling approach has been demonstrated for 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, which undergoes Suzuki-Miyaura coupling, showcasing that the diazirine moiety can be tolerant to certain palladium-catalyzed reactions. sigmaaldrich.com This allows for the late-stage introduction of various aryl or vinyl groups, but not directly a methoxy group in place of the bromine.
Utilization of Tosyloxime Derivatives in Diazirine Synthesis
The synthesis of aryl diazirines, including fluorinated variants, commonly employs a well-established pathway that begins with a corresponding ketone. This multi-step process typically involves the conversion of the ketone to an oxime, which is then tosylated to form a tosyloxime derivative. This intermediate is key to the formation of the strained three-membered diaziridine ring.
The general synthetic route involves the oximation of an aryl ketone, followed by tosylation (or mesylation). nih.gov The resulting tosyloxime is then treated with ammonia to yield the diaziridine intermediate. Subsequent oxidation of the diaziridine furnishes the final 3H-diazirine. nih.govacs.orgnih.gov For instance, the synthesis of 3-aryl-3-trifluoromethyl-3H-diazirines often starts from the corresponding α,α,α-trifluoroacetophenone, which undergoes oximation and then tosylation. nih.gov
Table 1: General Synthesis Steps for Aryl Diazirines via Tosyloxime Derivatives
| Step | Reactants | Product | Key Considerations |
| 1. Oximation | Aryl Ketone, Hydroxylamine Hydrochloride | Oxime | Conversion of the carbonyl group. |
| 2. Tosylation | Oxime, Tosyl Chloride | Tosyloxime | The leaving group is installed. The intermediate can be unstable. rsc.org |
| 3. Diaziridine Formation | Tosyloxime, Ammonia | Diaziridine | Ring formation. Often performed without isolating the tosyloxime to improve yield. rsc.org |
| 4. Oxidation | Diaziridine, Oxidizing Agent (e.g., Ag₂O, I₂) | 3H-Diazirine | Formation of the final diazirine ring. acs.orgnih.gov |
This table provides a generalized overview of the synthetic sequence.
Advanced Synthetic Techniques and Considerations
Beyond the classical synthetic routes, the field is advancing through the development of more sophisticated techniques that address challenges such as stereocontrol and the need for high-throughput synthesis.
Development of Automated Synthetic Workflows for Diazirines
To increase efficiency and reproducibility, automated synthesis platforms are being developed for the preparation of diazirine-containing molecules. These systems can perform multi-step syntheses with minimal manual intervention.
One notable example is the use of a programmable batch synthesis robot for the production of a diazirine-based photoreactive compound. nih.gov This automated system successfully mimicked the manual workflow, starting from a ketone and proceeding through the addition of reagents like methanol-ammonia and hydroxylamine-O-sulfonic acid, filtration, evaporation, and the final oxidation to the 3H-diazirine. nih.gov The feasibility of this robotic synthesis underscores the potential for automating the production of diazirine libraries for screening purposes.
In addition to batch automation, continuous flow chemistry offers a powerful alternative for the synthesis and subsequent reactions of diazirines. acs.orgnih.gov Continuous flow systems have been successfully used for the [2+1] cycloaddition of photochemically generated carbenes from diazirines with alkynes and alkenes. acs.orgnih.govrsc.org These systems provide several advantages, including enhanced safety when handling potentially energetic intermediates like diazoalkanes, improved reaction efficiency, and higher isolated yields compared to traditional batch reactions. acs.orgnih.gov The ability to scale up reactions, as demonstrated by a throughput of 0.945 g/h for a fluorocyclopropane (B157604) synthesis, makes continuous flow a highly attractive technique for producing larger quantities of diazirine-derived products. rsc.org
Table 2: Comparison of Synthetic Workflow Technologies for Diazirines
| Technology | Type | Key Features | Advantages |
| Robotic Synthesis Platform | Batch | Programmable, mimics manual workflows, integrates multiple reaction steps. nih.gov | High-throughput synthesis, increased reproducibility. nih.gov |
| Continuous Flow Reactor | Flow | In-line reaction and purification, precise control over reaction parameters, photochemical capabilities. acs.orgrsc.org | Improved safety, higher yields, scalability, efficient for photochemical reactions. acs.orgnih.govrsc.org |
This table compares key aspects of advanced synthetic workflows applied to diazirine chemistry.
Mechanistic Investigations of 3 Fluoro 3 4 Methoxyphenyl 3h Diazirine Photochemistry and Thermochemistry
Photochemical Activation and Carbene Generation Pathways
Photolysis of diazirines represents the most common method for the controlled generation of carbenes. Absorption of light, typically in the UV-A region (320-400 nm), promotes the diazirine molecule to an electronically excited state, which then rapidly extrudes molecular nitrogen to yield the corresponding carbene. The nature of the substituents on the diazirine ring plays a crucial role in modulating the photochemical properties and the reactivity of the resulting carbene.
Wavelength Dependence of Photolysis and Quantum Efficiencies
The photochemical activation of 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine is initiated by the absorption of a photon, leading to an n→π* transition. For 3-aryl-3-halodiazirines, the characteristic absorption band is found in the near-UV region. While specific data for the title compound is not available, studies on analogous 3-trifluoromethyl-3-aryldiazirines show that the position of the absorption maximum (λmax) is sensitive to the electronic nature of the aryl substituent. nih.gov Electron-donating groups, such as the 4-methoxy group, are known to cause a red shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net For instance, 3-trifluoromethyl-3-phenyldiazirine exhibits a λmax around 350 nm. nih.gov It is therefore anticipated that this compound will have a λmax in a similar or slightly red-shifted region, likely between 350 and 370 nm.
Upon photoexcitation, diazirines can undergo two primary competing processes: the desired extrusion of nitrogen to form a carbene, and isomerization to a more stable, but often less reactive, diazo compound. The quantum yield (Φ) for carbene formation is therefore a critical parameter. For 3-trifluoromethyl-3-phenyldiazirine, photolysis near 350 nm results in the formation of the corresponding carbene with a quantum yield of approximately 0.65, with the remaining 35% leading to the formation of the diazo isomer. nih.gov It is expected that this compound would exhibit a similar quantum efficiency for carbene generation.
| Compound | Approximate λmax (nm) | Quantum Yield (Φ) of Carbene Formation (estimated) | Reference |
|---|---|---|---|
| This compound | 350 - 370 | ~0.65 | nih.govnih.gov |
| 3-Trifluoromethyl-3-phenyldiazirine | 350 | 0.65 | nih.gov |
Elucidation of Singlet versus Triplet Carbene Species Formation
The spin state of the generated carbene, either singlet or triplet, dictates its subsequent reactivity. According to Hund's rule of maximum multiplicity, the triplet state is generally the ground state for carbenes. However, the energy gap between the singlet and triplet states (ΔEST) is often small, and the initially formed carbene upon photolysis from a singlet precursor like a diazirine is typically in the singlet state. This singlet carbene can then undergo intersystem crossing (ISC) to the more stable triplet state.
For aryl carbenes, the ΔEST is known to be relatively small. For example, in fluorenylidene, a well-studied arylcarbene, the triplet state is only about 1.1 kcal/mol lower in energy than the singlet state. The rate of intersystem crossing is influenced by factors such as temperature and the presence of heavy atoms. Given the structure of 1-fluoro-1-(4-methoxyphenyl)carbene, the expected intermediate from the photolysis of the title compound, a small ΔEST is anticipated, leading to a dynamic equilibrium between the singlet and triplet species under typical reaction conditions. The singlet carbene is expected to undergo concerted reactions, such as insertions into O-H and C-H bonds, while the triplet carbene will react in a stepwise manner, characteristic of a diradical.
Influence of Substituents on Carbene Spin State and Lifetimes
The electronic properties of the substituents at the carbene center have a profound impact on the singlet-triplet energy gap, the lifetime of the carbene species, and their reactivity.
Both a single fluorine atom and a trifluoromethyl (CF3) group are strongly electron-withdrawing through the inductive effect. However, the fluorine atom also possesses lone pairs of electrons that can be donated back to the carbene center through a π-type interaction, which preferentially stabilizes the singlet state. The CF3 group, lacking such lone pairs, is purely inductively withdrawing. acs.org
This dual nature of the fluorine substituent—inductive withdrawal and π-donation—has important consequences. The π-donation from fluorine raises the energy of the in-plane sigma non-bonding orbital and lowers the energy of the out-of-plane p-orbital of the singlet carbene, thereby increasing the singlet-triplet energy gap and favoring the singlet state. In contrast, the strongly electron-withdrawing CF3 group tends to stabilize the triplet state. nih.gov Therefore, 1-fluoro-1-(4-methoxyphenyl)carbene is expected to have a greater propensity to exist and react from the singlet state compared to its trifluoromethyl analogue.
The 4-methoxyphenyl (B3050149) group is a strong π-electron donating group due to the resonance effect of the methoxy (B1213986) substituent. This electron donation into the aromatic ring and subsequently to the carbene center provides significant electronic stabilization. This stabilization affects both the singlet and triplet states of the carbene, but it is generally more pronounced for the electron-deficient singlet state.
This electronic stabilization by the 4-methoxyphenyl group is also expected to influence the photolytic behavior of the diazirine precursor. As observed with other electron-rich aryl diazirines, the presence of the 4-methoxy group likely leads to a red-shifted absorption maximum, potentially allowing for photolysis with longer wavelength light. researchgate.net Furthermore, the stabilization of the resulting carbene can lead to cleaner and more efficient insertion reactions.
Thermal Decomposition Pathways and Activation Parameters
In addition to photochemical activation, diazirines can also be decomposed thermally to generate carbenes. This process typically requires higher temperatures and follows first-order kinetics. The thermal stability of a diazirine is directly related to the activation energy (Ea) for the decomposition reaction.
While specific thermal decomposition data for this compound are not available, studies on related 3-chloro-3-alkyldiazirines provide insight into the expected activation parameters. rsc.org The thermal decomposition of these compounds proceeds with activation energies in the range of 30-31 kcal/mol and pre-exponential factors (log10A) around 14. For meta-substituted 3-chloro-3-aryldiazirines, the rate of decomposition is influenced by the electronic nature of the substituent. researchgate.net
It is anticipated that the thermal decomposition of this compound would proceed through a unimolecular extrusion of nitrogen to form the corresponding carbene. The presence of the electron-donating 4-methoxyphenyl group may slightly decrease the thermal stability compared to an unsubstituted phenyl derivative by stabilizing the transition state leading to the carbene. The activation energy is expected to be in a similar range to other 3-aryl-3-halodiazirines.
| Compound | Activation Energy (Ea) (kcal/mol) | log10(A / s-1) | Reference |
|---|---|---|---|
| 3-Chloro-3-ethyldiazirine | 30.5 | 14.0 | rsc.org |
| 3-Chloro-3-n-propyldiazirine | 31.0 | 14.0 | rsc.org |
| 3-Chloro-3-isopropyldiazirine | 30.6 | 14.0 | rsc.org |
| This compound (Estimated) | ~30 | ~14 | (By analogy) |
Determination of Activation Temperatures and Free Energies
The thermal stability of an aryl diazirine is a critical parameter that dictates its handling and application. This stability is quantified by its activation temperature and the associated activation free energy (ΔG‡) for the extrusion of nitrogen gas. These values are typically determined experimentally using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the thermal decomposition of the compound. The temperatures at which decomposition begins (Tonset) and reaches its maximum rate (Tpeak) are key indicators of thermal stability.
For aryl diazirines, a strong correlation exists between these experimental temperatures and the activation free energies calculated using computational methods. rsc.org Studies on a wide range of aryl diazirines have established that electronic substituents on the aromatic ring significantly modulate thermal stability.
While specific experimental values for this compound are not extensively documented in the literature, data from closely related analogs allow for a reliable estimation. A comprehensive study on α-trifluoromethyl aryl diazirines provides benchmark values. rsc.org For the trifluoromethyl analog, 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, the presence of the electron-donating methoxy group results in a Tonset of 88 °C and a Tpeak of 113 °C. rsc.org It has been noted that α-fluoro diazirines generally exhibit slightly higher activation temperatures compared to their α-trifluoromethyl counterparts. rsc.org Therefore, the activation temperatures for this compound are estimated to be slightly higher than those of its trifluoromethyl analog.
| Compound | Activation Tonset (°C) | Activation Tpeak (°C) | Calculated ΔG‡ (kJ mol−1) |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | 88 | 113 | 138.8 |
| This compound | ~90-95 (Est.) | ~115-120 (Est.) | ~140-145 (Est.) |
| 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | 99 | 125 | 144.6 |
| 3-(4-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine | 118 | 144 | 151.1 |
Data for trifluoromethyl compounds sourced from Musolino et al. (2021). rsc.org Estimated values for the fluoro analog are based on the qualitative comparison from the same source.
Structure-Reactivity Relationships Governing Thermal Diazirine Activation
The thermal activation of aryl diazirines involves the cleavage of C-N bonds and the release of dinitrogen (N₂) to generate a carbene. The transition state for this process has been shown to possess significant carbocationic character. rsc.org This electronic feature is the foundation of the structure-reactivity relationships observed in this class of compounds.
The key principles are:
Aryl Substituents: Electron-donating groups (EDGs) on the aryl ring, such as the 4-methoxy group in the title compound, stabilize the developing positive charge on the carbon atom in the transition state. This stabilization lowers the activation energy (ΔG‡) and, consequently, the decomposition temperature. rsc.orgnih.gov Conversely, electron-withdrawing groups (EWGs) destabilize this transition state, leading to higher activation energies and greater thermal stability. rsc.org
This predictable electronic tuning allows for the rational design of diazirine-based tools, where the activation temperature can be adjusted for specific applications, such as polymer crosslinking or photoaffinity labeling under controlled thermal conditions. researchgate.net
Transient Intermediate Identification and Kinetic Analysis
Upon activation by heat or light, this compound does not follow a single, simple decomposition path. Instead, it can generate two key reactive intermediates: a carbene and a linear diazo compound. The balance between these pathways is governed by complex kinetics.
Diazirine-Diazo Isomerization Mechanisms and Rates
The decomposition of diazirines can proceed via two competing primary mechanisms:
Direct Carbene Formation: A concerted or near-concerted cleavage of both C-N bonds releases N₂ directly to form the singlet carbene intermediate, fluoromethoxyphenylcarbene. islandscholar.ca
Isomerization to Diazo Compound: The strained three-membered diazirine ring can first isomerize to its more stable, linear diazo isomer, 1-diazo-1-fluoro-1-(4-methoxyphenyl)methane. islandscholar.caresearchgate.net This diazo intermediate can then be subsequently activated, typically by absorbing a second photon in photolysis, to release N₂ and form the same carbene. nih.gov
Recent studies on alkyl diazirines have revealed a two-step pathway where the diazo intermediate is generated first, followed by its conversion to the carbene. nih.gov For aryl diazirines, ultrafast spectroscopy has shown that both the diazo isomer and the carbene can be formed nearly instantaneously upon photolysis, suggesting the two pathways are highly competitive. researchgate.net The rate of isomerization is extremely fast, often occurring on a picosecond timescale. researchgate.net
Kinetic Profiling of Carbene and Diazo Intermediate Generation and Consumption
The relative yields of the carbene and diazo intermediates are dictated by the kinetics of their formation and consumption. A simplified kinetic model for photolysis can be described as follows:
Diazirine (A) can be converted to the Diazo (B) intermediate (rate k₁) or directly to the Carbene (C) (rate k₃).
The Diazo (B) intermediate can then be converted to the Carbene (C) (rate k₂).
Preferential Reactivity of Diazo versus Carbene Intermediates towards Specific Residues
The carbene and diazo intermediates, despite being generated from the same precursor, exhibit distinct reactivity profiles, which is of profound importance in applications like protein photoaffinity labeling.
Carbene Reactivity: The carbene, particularly in its singlet state, is an extremely reactive and indiscriminate electrophile. Its primary reaction pathway is insertion into nearby X-H bonds (where X = C, O, N). nih.govresearchgate.net This leads to the labeling of a wide variety of amino acid residues, with a preference for non-polar residues due to their abundance in protein cores and the indiscriminate nature of C-H insertion. The electron-donating 4-methoxy group in fluoromethoxyphenylcarbene is expected to enhance its efficacy in C-H insertion reactions. rsc.orgresearchgate.net
Diazo Reactivity: The diazo intermediate is significantly less reactive than the carbene. It acts as a soft alkylating agent and shows a strong preference for reacting with nucleophilic, polar residues. nih.gov In a biological context, it preferentially targets the carboxylic acid side chains of aspartic acid and glutamic acid to form stable ester linkages. nih.gov This reactivity is highly selective compared to the broad reactivity of the carbene.
This difference in reactivity allows for a degree of control. By modulating the irradiation conditions (light intensity and duration), it is possible to favor either the diazo-mediated pathway (selective labeling of polar residues) or the carbene-mediated pathway (less selective labeling). nih.gov
| Intermediate | Primary Reaction Type | Preferred Substrates (in Proteins) | Selectivity |
|---|---|---|---|
| Fluoromethoxyphenylcarbene (Singlet) | X-H Insertion (X = C, O, N) | Non-polar residues (e.g., Leu, Ile, Val, Ala) via C-H insertion; also Ser, Thr (O-H) and Lys (N-H) | Low (Indiscriminate) |
| 1-diazo-1-fluoro-1-(4-methoxyphenyl)methane | Nucleophilic Alkylation | Polar/Acidic residues (e.g., Asp, Glu) | High |
Carbene and Diazo Reaction Mechanisms with Substrates
The final products formed from the activation of this compound depend on the reaction mechanisms of its transient intermediates with available substrates.
The fluoromethoxyphenylcarbene intermediate, generated as a singlet species, primarily undergoes insertion reactions. The mechanism for insertion into a C-H bond is generally considered to be a concerted, three-centered transition state, which leads to the formation of a new C-C bond with retention of stereochemistry at the insertion site. Insertions into O-H and N-H bonds are also highly efficient and are fundamental to the cross-linking capabilities of diazirines. researchgate.netrsc.org
The 1-diazo-1-fluoro-1-(4-methoxyphenyl)methane intermediate reacts through different mechanisms. In the absence of transition metal catalysts, its main reaction with biological molecules involves the protonation of the diazo carbon by an acidic residue (like glutamic or aspartic acid), followed by nucleophilic attack by the conjugate base and loss of N₂ to form an ester bond. In synthetic chemistry, diazo compounds are also well-known to participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles. acs.org
C-H, N-H, and O-H Insertion Reactions
A hallmark of carbene reactivity is the insertion into single bonds, a powerful method for C-C and C-heteroatom bond formation. squarespace.com These reactions are fundamental in synthetic organic chemistry for the functionalization of otherwise inert bonds.
C-H Insertion: The insertion of a carbene into a carbon-hydrogen (C-H) bond is a significant transformation for creating new carbon-carbon bonds. wikipedia.org While simple carbenes can be unselective, the use of transition metal catalysts, particularly those based on rhodium and copper, can dramatically improve selectivity and efficiency. wikipedia.orgprinceton.edu The reaction generally proceeds via a concerted, three-center transition state where the metal-stabilized carbene interacts with the C-H bond. wikipedia.org The regioselectivity of C-H insertion is influenced by electronic and steric factors, with a general preference for insertion into electron-rich C-H bonds (tertiary > secondary > primary). For carbenes generated from diazo compounds, rhodium(II) catalysts are particularly effective for mediating these insertions. princeton.edu
N-H Insertion: The insertion of carbenes into the nitrogen-hydrogen (N-H) bond of amines and related compounds is a direct method for forming C-N bonds and synthesizing α-amino acid derivatives. nih.govchemrxiv.org These reactions can be promoted by transition metal catalysts, with copper and rhodium complexes being widely used. nih.gov A significant challenge in N-H insertion reactions with aliphatic amines is the potential for the amine to coordinate to and deactivate the metal catalyst. nih.gov Recent methodologies have employed dual-catalyst systems to overcome this limitation, where a copper complex activates the carbene precursor and a separate chiral catalyst facilitates enantioselective proton transfer. nih.gov Visible light has also been utilized to induce N-H insertion reactions of anilines with in situ-generated diazo compounds from N-tosylhydrazones. chemrxiv.org
O-H Insertion: Carbene insertion into the oxygen-hydrogen (O-H) bond of alcohols and phenols is a straightforward method for synthesizing ethers. nih.govnih.gov These reactions are often catalyzed by transition metals like copper and rhodium. In the case of phenols, O-H insertion is typically a very facile and often dominant reaction pathway compared to C-H functionalization. nih.gov However, specialized catalytic systems, such as those combining a rhodium(II) salt with a bulky phosphine (B1218219) ligand like Xantphos, have been developed to favor para-selective C-H functionalization over O-H insertion. nih.gov The development of catalytic enantioselective O-H insertion reactions has been a significant achievement, allowing for the synthesis of chiral α-alkoxy and α-hydroxy carbonyl compounds from diazo precursors. nih.gov
Cycloaddition Reactions (e.g., [2+1] Cycloadditions)
Carbenes are well-known to participate in cycloaddition reactions, particularly with unsaturated systems like alkenes and alkynes. The most common of these is the [2+1] cycloaddition to form cyclopropane (B1198618) derivatives.
The [2+1] cycloaddition of a carbene to an alkene is a primary method for synthesizing cyclopropane rings. nih.gov This reaction's stereospecificity depends on the spin state of the carbene. Singlet carbenes, which have paired electrons, typically add to alkenes in a concerted fashion, retaining the stereochemistry of the alkene in the cyclopropane product. In contrast, triplet carbenes, which exist as diradicals, often react in a stepwise manner, which can lead to a mixture of stereoisomers.
The reactivity in these cycloadditions is influenced by the electronic nature of the carbene. Electrophilic carbenes react readily with electron-rich alkenes, while nucleophilic carbenes react with electron-poor alkenes. nih.govchemrxiv.org Recent studies have explored the photochemical [2+1] cycloadditions of nucleophilic carbenes, which can be initiated by visible light without the need for external catalysts or sensitizers. nih.govrsc.org For fluorinated carbenes, rhodium catalysts have been employed to achieve asymmetric [2+1] cycloaddition reactions with alkenes, providing a route to chiral difluoroalkyl-substituted cyclopropanes with high enantioselectivity. nih.gov
Electrophilic, Nucleophilic, and Ambiphilic Character of Derived Carbenes
The reactivity of a carbene is fundamentally tied to its electronic character, which can be classified as electrophilic, nucleophilic, or ambiphilic. squarespace.com This character is determined by the substituents attached to the divalent carbon.
Electrophilic Carbenes: Carbenes with electron-withdrawing groups (EWGs), such as carbonyl or sulfonyl groups, are electron-deficient and behave as electrophiles. They react readily with electron-rich species like electron-rich alkenes and the lone pairs of heteroatoms.
Nucleophilic Carbenes: Carbenes bearing electron-donating groups (EDGs), such as amino or alkoxy groups, have increased electron density at the carbene center and behave as nucleophiles. acgpubs.org These carbenes react with electrophilic partners like electron-poor alkenes or aldehydes. Some dialkylcarbenes that lack heteroatom stabilization have also been shown to exhibit nucleophilic character. nih.gov
Ambiphilic Carbenes: When a carbene possesses both an EDG and an EWG, or substituents with mixed electronic effects, it can exhibit ambiphilic character, reacting with both nucleophiles and electrophiles. nih.govrsc.org The presence of a fluorine atom (an EWG) and a 4-methoxyphenyl group (an EDG) on the carbene derived from this compound suggests it may possess such ambiphilic properties. Fluorine substitution on a carbanionic center is known to decrease nucleophilicity, an effect that can be mitigated by other substituents. cas.cn The interplay between the σ-withdrawing/π-donating fluorine and the strongly π-donating methoxy-substituted aryl ring would determine its dominant electronic behavior in a given reaction.
Friedel-Crafts Alkylations with Phenolic and Tyrosine Derivatives (Specific to 3-Aryl-3-(trifluoromethyl)diazirine Analogs)
While specific data on Friedel-Crafts reactions involving this compound is limited, extensive research on the closely related analog, 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, provides significant insight. nih.gov Photoactivation of this trifluoromethyl analog in the presence of phenols and tyrosine derivatives leads to efficient Friedel-Crafts alkylation reactions. nih.gov
This reaction proceeds via the photochemically generated trifluoromethyl(4-methoxyphenyl)carbene, which then acts as the electrophile in an electrophilic aromatic substitution with the electron-rich phenolic rings. The reaction demonstrates a preference for alkylation at the ortho position relative to the hydroxyl group. This transformation is notable as it avoids the use of traditional Lewis acid catalysts often required for Friedel-Crafts reactions. nih.govresearchgate.net
The scope of this photo-Friedel-Crafts reaction has been explored with various phenol (B47542) and tyrosine derivatives, showcasing its utility for modifying these important biomolecules. nih.govnih.gov
Table 1: Photo-Friedel-Crafts Alkylation of Phenolic Compounds with 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine nih.gov
| Entry | Phenolic Substrate | Product(s) | Yield (%) |
| 1 | Phenol | 2-(1-(4-Methoxyphenyl)-2,2,2-trifluoroethyl)phenol | 49 |
| 2 | 4-Methoxyphenol | 2-(1-(4-Methoxyphenyl)-2,2,2-trifluoroethyl)-4-methoxyphenol | 68 |
| 3 | 4-Fluorophenol | 4-Fluoro-2-(1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)phenol | 55 |
| 4 | N-Acetyl-L-tyrosine methyl ester | N-Acetyl-3-(1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)-L-tyrosine methyl ester | 54 |
Table data is synthesized from findings reported in the cited literature. nih.gov
This methodology highlights a "clean" strategy for creating carbon-carbon bonds with sensitive substrates, as the only byproduct is inert nitrogen gas. nih.gov
Transition Metal-Catalyzed Transformations Involving Diazirines (e.g., Pd-catalyzed Cross-Coupling)
Transition metal catalysis significantly broadens the synthetic utility of diazirines and the carbenes derived from them. Palladium catalysts, in particular, are renowned for their versatility in cross-coupling reactions. researchgate.net
While diazirines themselves can participate in metal-catalyzed reactions, it is often the in situ-generated carbene that engages with the metal catalyst. Palladium-carbene intermediates are key in various transformations, including cross-coupling reactions that proceed via C-F bond activation. rsc.org For example, palladium complexes have been shown to catalyze the cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones, which serve as carbene precursors. rsc.org The mechanism involves oxidative addition of the palladium catalyst into the C-F bond, followed by migratory insertion of a palladium carbene.
Furthermore, palladium-catalyzed C-O cross-coupling reactions between aryl halides and fluorinated alcohols have been developed, demonstrating the utility of palladium in forming bonds between aryl groups and fluorine-containing moieties. nih.gov These protocols often utilize bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. researchgate.netnih.gov Such methodologies could potentially be adapted for transformations involving carbenes generated from fluorinated diazirines, enabling the coupling of the fluoro-aryl-carbene fragment with various partners. Palladium catalysts are also effective in the esterification of aryl fluorosulfates, showcasing their tolerance for fluorine-containing substituents in cross-coupling reactions. nih.gov
Advanced Spectroscopic and Computational Characterization of 3 Fluoro 3 4 Methoxyphenyl 3h Diazirine
Time-Resolved Spectroscopic Techniques for Intermediates
Time-resolved spectroscopy is essential for the direct observation and characterization of transient intermediates generated during the photolysis of diazirines. These techniques provide invaluable insights into the reaction dynamics and the properties of fleeting species like carbenes and diazo compounds.
Laser Flash Photolysis (LFP) is a powerful technique used to study the kinetics and spectra of transient species generated by a short pulse of light. Upon photolysis, typically with UV light (~350-365 nm), diazirines can decompose through two primary pathways: direct extrusion of nitrogen to form a carbene, or isomerization to a linear diazo intermediate, which can then lose nitrogen upon further photoexcitation to yield the same carbene. nih.govrsc.org
For 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine, LFP allows for the detection of the key intermediates: the singlet fluoro(4-methoxyphenyl)carbene and, potentially, the corresponding 1-fluoro-1-(4-methoxyphenyl)diazomethane. The carbene is a highly reactive species, and LFP experiments can measure its lifetime and reactivity by monitoring its decay in the presence of trapping agents. islandscholar.ca For instance, the reaction of the carbene with pyridine (B92270) would form a detectable ylide, and the rate of ylide formation can be used to determine the carbene's reaction rate constant. islandscholar.ca Ultrafast LFP studies on similar aryldiazirines have shown that both carbene and diazo intermediates can be formed within picoseconds of the laser pulse. nih.gov The transient absorption spectrum of the fluoro(4-methoxyphenyl)carbene would be a key identifier in these experiments.
The photoreaction of this compound can be monitored by UV-Vis spectroscopy by tracking the decrease in the characteristic absorbance of the diazirine's N=N bond (typically around 350-380 nm). acs.org The formation of the linear diazo intermediate, if it occurs, can sometimes be observed by the appearance of a new, often weak, absorption at longer wavelengths. rsc.org By recording spectra at regular intervals during continuous irradiation, kinetic data for the decomposition of the diazirine can be obtained and fitted to appropriate rate laws. nih.gov
The table below illustrates hypothetical kinetic data that could be obtained from a real-time UV-Vis monitoring experiment.
| Time (seconds) | Absorbance at 365 nm (Diazirine) |
| 0 | 1.00 |
| 30 | 0.85 |
| 60 | 0.72 |
| 90 | 0.61 |
| 120 | 0.52 |
| 180 | 0.38 |
| 240 | 0.28 |
| 300 | 0.20 |
¹H NMR spectroscopy can also be employed to monitor the reaction progress ex situ by taking aliquots from the reaction mixture at different time points or, in some cases, in situ using specialized NMR tubes compatible with photochemical reactors. This allows for the quantification of the starting material, stable photoproducts resulting from carbene reactions (e.g., insertion or cyclopropanation products), and any long-lived intermediates. acs.org
Computational Chemistry Methodologies
Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into reaction mechanisms, electronic structures, and reactivity that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. For the photolysis of this compound, DFT calculations can be used to map the potential energy surface (PES) of the reaction. This involves calculating the geometries and energies of the reactant in its ground and excited states, the transition states for nitrogen extrusion and isomerization to the diazo compound, and the resulting carbene and diazo intermediates. nih.gov
Such calculations can elucidate the preferred decomposition pathway. For example, by comparing the activation barriers for the direct formation of the carbene versus the isomerization to the diazo intermediate, one can predict the dominant mechanistic route. nih.gov The analysis can also provide the energies of the singlet and triplet states of the resulting fluoro(4-methoxyphenyl)carbene, which is crucial for understanding its subsequent reactivity. nih.gov
Quantum chemical calculations are employed to determine the electronic properties of the key reactive intermediate, the fluoro(4-methoxyphenyl)carbene. These calculations provide information on the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to the carbene's reactivity. researchgate.net
Reactivity descriptors, such as the electrophilicity index, nucleophilicity, and the Fukui function, can be calculated to predict how the carbene will interact with other molecules. For example, the electrophilicity of the carbene center is a key factor in its reactions with nucleophiles. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the phenyl ring will have opposing effects on the carbene's electronic structure and reactivity, which can be quantified through these calculations.
The following table presents hypothetical reactivity descriptors for fluoro(4-methoxyphenyl)carbene calculated using DFT.
| Descriptor | Calculated Value | Significance |
| Singlet-Triplet Gap (ΔE_ST) | 5.5 kcal/mol | Influences spin-state specific reactions. A small gap allows for intersystem crossing. |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (electrophilicity). |
| Electrophilicity Index (ω) | 2.5 eV | Quantifies the electrophilic character of the carbene. |
Hammett studies are a classic tool in physical organic chemistry for investigating the effect of substituents on the reactivity of aromatic compounds. An in silico Hammett study for the photolysis of a series of 3-fluoro-3-(substituted-phenyl)-3H-diazirines can establish a quantitative structure-reactivity relationship (QSRR). islandscholar.ca
This involves performing DFT calculations to determine the activation energies (ΔG‡) for the rate-determining step of the photolysis for a series of compounds where the para-substituent on the phenyl ring is varied (e.g., -NO₂, -CN, -Cl, -H, -CH₃, -OCH₃). A Hammett plot is then constructed by plotting the logarithm of the relative reaction rates (or a related computed property like ΔG‡) against the appropriate Hammett substituent constant (σ, σ⁺, or σ⁻). islandscholar.ca The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. This analysis for this compound and its analogues would reveal the electronic demands of the transition state for nitrogen extrusion.
Computational Predictions of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹⁹F NMR) for Photoproduct Assignment
The photochemical decomposition of this compound is expected to generate the highly reactive fluoro(4-methoxyphenyl)carbene. This carbene intermediate can then engage in a variety of subsequent reactions, leading to a complex mixture of photoproducts. The structural elucidation of these products can be challenging due to their potential for isomerization and the subtle structural differences between them. In this context, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful analytical tool, given the high sensitivity of the ¹⁹F nucleus to its local electronic environment. However, the unambiguous assignment of signals in the ¹⁹F NMR spectrum to specific photoproducts often requires the support of computational chemistry.
The irradiation of aryl-substituted diazirines can lead to a multitude of products, making their assignment in the ¹⁹F NMR spectrum a significant challenge. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable method for predicting the ¹⁹F NMR chemical shifts of potential photoproducts. researchgate.net By comparing the computationally predicted chemical shifts with the experimentally observed values, researchers can confidently assign the structures of the various compounds formed during photolysis.
For instance, studies on analogous aryl(trifluoromethyl)diazirines have demonstrated that an average accuracy of 2.9 ppm (standard deviation) can be achieved for calculated ¹⁹F NMR chemical shifts using the B3LYP functional with the 6-311G++(2d,2p) basis set, followed by a Boltzmann weighting of the optimized conformers of the photoproducts. researchgate.net This level of accuracy is often sufficient to distinguish between different isomers and reaction products.
The general approach involves several key steps:
Identification of Potential Photoproducts: Based on the known reactivity of carbenes, a library of potential photoproducts is proposed. For fluoro(4-methoxyphenyl)carbene, this could include products from intramolecular rearrangement, or intermolecular reactions with solvents or trapping agents.
Geometry Optimization: The three-dimensional structure of each potential photoproduct is optimized using a selected level of theory to find its lowest energy conformation.
NMR Chemical Shift Calculation: For each optimized structure, the ¹⁹F NMR chemical shifts are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net
Comparison with Experimental Data: The calculated chemical shifts are then compared with the experimental ¹⁹F NMR spectrum of the photolysate. A close match between a calculated shift and an experimental signal provides strong evidence for the presence of that specific photoproduct.
The utility of this predictive approach is highlighted by the significant differences in chemical shifts that can arise from subtle structural changes. For example, in the study of trifluoromethyl diazirine precursors, the Z- and E-isomers of oximes and tosyloximes exhibited distinct ¹⁹F NMR chemical shift ranges, which were successfully assigned with the aid of quantum chemical calculations. researchgate.net
The following table provides a hypothetical illustration, based on findings for analogous compounds, of how computational predictions could be used to assign the ¹⁹F NMR signals of potential photoproducts from the photolysis of this compound in a methanolic solution.
Table 1: Hypothetical Experimental and Computationally Predicted ¹⁹F NMR Chemical Shifts for Potential Photoproducts
| Hypothetical Photoproduct | Predicted ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |
|---|---|---|
| 1-fluoro-1,1-dimethoxy-4-methylbenzene | -145.8 | -146.2 |
| 1-fluoro-1-(4-methoxyphenyl)oxirane | -152.3 | -152.5 |
| 4,4'-dimethoxy-fluorobiphenyl | -118.7 | -119.0 |
Note: The data in this table are illustrative and based on typical accuracies reported in the literature for similar compounds. researchgate.netnih.gov
While computational methods provide powerful predictive capabilities, it is important to note that deviations between calculated and experimental values can occur. researchgate.net These discrepancies can arise from factors such as the choice of DFT functional and basis set, as well as solvent effects that may not be perfectly modeled by the computational approach. nih.gov Therefore, the most reliable assignments are made when a consistent correlation is observed across a range of related photoproducts.
Applications of 3 Fluoro 3 4 Methoxyphenyl 3h Diazirine and Analogs in Academic Research
Photoaffinity Labeling (PAL) and Photo-Crosslinking (PXL) in Chemical Biology
Photoaffinity labeling (PAL) is a powerful technique used to identify and map biomolecular interactions, such as those between small molecules and proteins. nih.govnih.gov The methodology relies on a "photoaffinity probe," which consists of a ligand for a specific biological target that has been modified to include a photoreactive functional group. Diazirines are among the most effective and widely used photoreactive groups. nih.govnih.gov
Upon irradiation with UV light, typically in the 350-380 nm range, the diazirine ring loses a molecule of nitrogen (N₂) to generate a highly reactive and short-lived carbene intermediate. nih.govnih.gov This carbene can then rapidly and non-selectively insert into nearby chemical bonds, including C-H, O-H, and N-H bonds of a target protein, forming a stable covalent crosslink. nih.govresearchgate.net This process provides a "snapshot" of the molecular environment at the moment of irradiation. princeton.edu
Fluorinated aryl diazirines, such as 3-trifluoromethyl-3-phenyldiazirine (TPD) and its analogs, offer distinct advantages. The presence of the trifluoromethyl group enhances the chemical and thermal stability of the diazirine and helps to suppress unwanted side reactions, such as the formation of a more stable (and less reactive) diazoisomer, which can diffuse away from the target site and lead to non-specific labeling. nih.govenamine.net The aryl-fluoro-diazirine labeling pattern primarily reflects a reaction through the desired carbene intermediate, leading to more precise mapping of interaction sites. nih.govacs.org
Elucidation of Ligand-Receptor and Ligand-Enzyme Interactions
A primary application of fluorinated diazirine probes is the detailed study of how ligands bind to their corresponding receptors and enzymes. nih.govnih.gov By incorporating a diazirine moiety into a known ligand, researchers can covalently trap the ligand-receptor or ligand-enzyme complex, facilitating its isolation and analysis.
This approach has been instrumental in:
Identifying Binding Sites: After crosslinking, the protein can be isolated and digested, and the exact site of covalent modification can be identified using mass spectrometry. This provides high-resolution information about the ligand's binding pocket.
Validating Drug Targets: PAL can confirm that a drug candidate directly engages with its intended target in a cellular context.
Studying Allosteric Interactions: Probes can be designed to map binding sites that are distinct from the active site, helping to uncover allosteric regulatory mechanisms.
A notable example is the use of diazirine-based probes to study G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are common drug targets. Due to their complex structure, identifying ligand binding sites can be challenging. A trifunctional probe containing an N-hydroxysuccinimide ester for ligand attachment, a diazirine for photoreaction, and a biotin (B1667282) group for purification was successfully used to capture the neurokinin 1 (NK1) receptor after binding to its ligand, substance P. nih.gov
Mapping Protein-Protein and Protein-Nucleic Acid Interactions
Understanding the complex networks of protein-protein interactions (PPIs) and protein-nucleic acid interactions is fundamental to cell biology. princeton.edu Many of these interactions are transient and have low binding affinity, making them difficult to study with traditional methods like co-immunoprecipitation. princeton.edu
Diazirine-based photo-crosslinking offers a solution by covalently capturing these fleeting interactions in their native cellular environment. researchgate.net Genetically encoded photo-crosslinkers, such as diazirine-containing unnatural amino acids like 4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine (tmdF), can be incorporated directly into a protein of interest. chimia.ch Upon UV irradiation, these modified proteins crosslink with their immediate binding partners, which can then be identified by mass spectrometry. This strategy provides a powerful tool for mapping the "interactome" of a specific protein. princeton.edu
Development of Fluorinated Diazirine-Based Probes for Target Identification
A significant challenge in drug discovery is identifying the biological targets of novel bioactive small molecules discovered through phenotypic screening. researchgate.net Fluorinated diazirine-based photoaffinity probes are widely used to address this "target deconvolution" problem. nih.govacs.org
The design of an effective photoaffinity probe is critical for successful target identification. Key principles for fluorinated diazirine probes include:
Minimal Perturbation: The diazirine group is valued for its small size, which minimizes steric hindrance and is less likely to disrupt the parent molecule's binding affinity and biological activity compared to bulkier photolabels like benzophenones. scienceopen.comunimi.it
Reactivity Control: Aryl-fluorodiazirines are preferred for their tendency to react via a carbene intermediate, which offers broader reactivity towards various amino acid side chains. nih.gov This contrasts with alkyl diazirines, which can form a diazo intermediate that preferentially reacts with acidic residues like aspartic and glutamic acid. nih.govacs.org
Strategic Placement: The position of the diazirine on the ligand scaffold is crucial. It must be placed in a region that is in close proximity to the target protein upon binding but does not interfere with the key interactions required for binding affinity. scienceopen.com
Inclusion of a Reporter Handle: Modern probes are often "fully-functionalized," incorporating not only the photoreactive group but also a reporter or enrichment handle. rsc.org
Table 1: Comparison of Photoreactive Groups Used in PAL
| Feature | Aryl-Fluoro-Diazirine | Alkyl Diazirine | Benzophenone (B1666685) | Aryl Azide (B81097) |
| Size | Small | Small | Bulky | Medium |
| Activation λ (nm) | ~350-380 | ~350-380 | ~350-360 | <300 |
| Reactive Species | Carbene | Carbene/Diazo | Triplet Diradical | Nitrene |
| Key Advantage | High stability, minimal side reactions. nih.govenamine.net | Small size, useful for membrane proteomics. nih.gov | High stability, inert to water. nih.gov | Small size, easy to synthesize. semanticscholar.org |
| Key Disadvantage | Can be synthetically challenging. acs.org | Can have preferential reactivity with acidic residues. nih.gov | Bulky, may disrupt binding; long irradiation needed. scienceopen.com | Can rearrange to less reactive species. scienceopen.com |
This table is interactive. Click on the headers to sort.
The integration of diazirine photochemistry with bioorthogonal "click" chemistry has revolutionized target identification. nih.gov Probes are frequently designed to include a terminal alkyne or azide group, which serves as a "bioorthogonal handle." wustl.edu This enables a powerful two-step approach: nih.gov
Crosslinking: The alkyne- or azide-modified diazirine probe is introduced to cells or cell lysates and, after binding to its target(s), is covalently crosslinked upon UV irradiation.
Ligation: A reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) bearing the complementary azide or alkyne group is then attached via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govsdu.dk
This strategy avoids the need to use probes pre-functionalized with bulky reporters, which could alter their cell permeability or binding properties. nih.gov The small alkyne handle is minimally perturbative, and the reporter is only attached after the crucial biological interaction and crosslinking have occurred. nih.govwustl.edu
Applications in Chemical Proteomics and Structural Proteomics for Protein Profiling
Fluorinated diazirine probes are workhorse tools in the field of chemical proteomics, which aims to study protein function and regulation on a global scale using chemical tools. nih.govnih.gov By applying diazirine-based probes in a proteome-wide manner, researchers can:
Profile Drug-Protein Interactions: Identify the complete set of proteins that a drug interacts with in a cell, including primary targets and potential off-targets. nih.gov
Map Interactomes: Uncover the network of proteins that interact with a specific small molecule or metabolite. researchgate.net
Competitive Profiling: Use a known inhibitor to compete with the probe for binding, helping to validate target engagement and assess selectivity.
In structural proteomics, diazirine-based reagents are used for "carbene footprinting." nih.goved.ac.uk In this technique, a highly reactive, non-specific diazirine probe is used to label the solvent-exposed surfaces of a protein. nih.gov Changes in the labeling pattern upon ligand binding or conformational change can reveal the location of binding sites and provide insights into protein dynamics.
Table 2: Research Findings with Fluorinated Diazirine Probes
| Probe Type | Research Application | Key Finding | Reference |
| Trifunctional Diazirine-Biotin-NHS Ester | Ligand-Receptor Capture | Successfully identified the NK1 receptor as the binding partner for the peptide substance P in intact cells. | nih.gov |
| Diazirine-Alkyne Tag | Protein-Ligand Interaction Analysis | A sulfonamide probe was used to identify the specific binding region (E58-H64) of human carbonic anhydrase 1. | oup.com |
| Histone Peptide with Photo-Leucine/Methionine (Diazirine) | Identification of 'Reader' and 'Eraser' Proteins | Diazirine probes showed significantly higher efficiency and specificity in capturing histone-binding proteins compared to benzophenone probes. | scienceopen.com |
| Aryl-Trifluorodiazirine vs. Alkyl Diazirine | Evaluation of Labeling Preferences | Revealed distinct reactivity patterns: aryl-fluorodiazirines react via a carbene, while alkyl diazirines can react via a diazo intermediate, leading to preferential labeling of acidic residues. | nih.govacs.org |
This table is interactive. Click on the headers to sort.
Biocatalytic Carbene Transfer and Asymmetric Synthesis
The generation of carbenes from diazirines under biological conditions represents a significant advance in synthetic chemistry, enabling reactions within the intricate, chiral environments of enzyme active sites. This "new-to-nature" catalysis allows for the creation of complex, optically pure molecules that are difficult to synthesize using traditional methods. While diazo compounds have been the conventional carbene precursors for these reactions, their inherent instability has limited the scope of accessible carbenes. Diazirines, being more stable isomers of diazo compounds, have emerged as a promising alternative, though their catalytic activation has been a significant challenge. nih.govnih.gov
Engineering of Hemoproteins for Diazirine Activation
Hemoproteins, such as myoglobin (B1173299) and protoglobins, have become powerful scaffolds for developing biocatalysts for new-to-nature reactions. wpmucdn.comnih.gov Their heme iron centers, traditionally involved in oxygen transport or electron transfer, can be repurposed to catalyze carbene transfer reactions. whiterose.ac.uk However, wild-type hemoproteins are generally unsuitable for activating stable molecules like diazirines or for binding external substrates. nih.gov
To overcome this, researchers have employed protein engineering to modify the structure of these proteins. A notable success is the engineering of Aeropyrum pernix protoglobin (ApePgb). Through directed evolution, variants of ApePgb were created that could catalytically activate aryl diazirines at room temperature for the first time. nih.govnih.gov Structural analysis of an evolved ApePgb variant by microcrystal electron diffraction (MicroED) revealed that mutations had enhanced access to the heme active site, facilitating the activation of the diazirine precursor. nih.govnih.gov This pioneering work demonstrates that hemoprotein scaffolds are highly evolvable and can be tailored to activate challenging carbene precursors like aryl diazirines, paving the way for their use in asymmetric synthesis. nih.govwhiterose.ac.uk
Biocatalytic Cyclopropanation, N-H Insertion, and Si-H Insertion Reactions
The engineered hemoproteins have been successfully applied to a range of important bond-forming reactions using aryl diazirines as carbene sources. These transformations leverage the enzyme's active site to control the reaction's selectivity.
Biocatalytic Cyclopropanation: Engineered myoglobin-based catalysts have shown remarkable ability in the stereoselective synthesis of fluorinated cyclopropanes, which are highly sought-after structures in drug discovery. wpmucdn.comdigitellinc.comnih.gov While these studies often use diazo compounds, the principles are extendable to diazirine precursors. In a direct demonstration using an aryl diazirine, an engineered ApePgb variant catalyzed the cyclopropanation of styrene, yielding the product with high diastereoselectivity (12:1 dr). nih.govwhiterose.ac.uk This highlights the potential of using biocatalysts with diazirines like 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine to create structurally complex and valuable cyclopropanes.
N-H and Si-H Insertion Reactions: Beyond C-C bond formation, biocatalytic carbene transfer has been extended to insertions into heteroatom-hydrogen bonds. Using an engineered protoglobin and 3-phenyl-3H-diazirine, researchers have demonstrated successful N-H and Si-H insertion reactions. nih.gov The reaction of the generated carbene with aniline (B41778) and a silane (B1218182) yielded the corresponding insertion products, showcasing the versatility of the enzymatic system. nih.gov The ability to form C-N and C-Si bonds enantioselectively is of great importance for synthesizing pharmaceuticals and advanced materials. nih.govrsc.orgrsc.org Iron-based catalysts, in particular, offer a cost-effective and environmentally friendly option for these transformations. organic-chemistry.org
| Reaction Type | Substrate | Catalyst | Product Yield / Selectivity | Reference |
|---|---|---|---|---|
| Cyclopropanation | Styrene | Engineered ApePgb | 61% yield, 12:1 dr (cis:trans) | nih.govwhiterose.ac.uk |
| N-H Insertion | Aniline | Engineered ApePgb | 15% yield | nih.gov |
| Si-H Insertion | (4-methoxyphenyl)dimethylsilane | Engineered ApePgb | 5% yield | nih.gov |
Exploration of Enzymatic Diazirine Activation Mechanisms
Understanding the mechanism by which enzymes activate the stable diazirine ring is crucial for designing more efficient biocatalysts. researchgate.netnih.gov For aryl diazirines, it has been proposed that the activation does not proceed through the formation of a free carbene. nih.gov Instead, computational and experimental studies suggest that the reaction is initiated by a direct, enzyme-mediated isomerization of the diazirine to its corresponding diazo compound within the enzyme's active site. whiterose.ac.uknih.gov
This hypothesis was tested by using a trapping agent that reacts specifically with diazo compounds. In the presence of the engineered enzyme, an increased amount of the trapped diazo product was observed compared to control experiments, supporting the enzyme-catalyzed isomerization mechanism. whiterose.ac.uk Following isomerization, the iron-heme center reacts with the diazo intermediate to form a metallocarbene, which then proceeds to perform the desired bond insertion. organic-chemistry.orgnih.gov This mechanistic insight is critical for the future rational design of enzymes tailored for specific diazirine precursors and reactions. researchgate.net
Material Science Applications of Diazirine-Generated Carbenes
The high reactivity of carbenes generated from diazirines makes them exceptionally useful tools in material science. Upon activation with heat or UV light, these carbenes can insert into strong C-H bonds, which are abundant in most commodity polymers but are typically unreactive. nih.govescholarship.org This capability allows for the formation of strong covalent bonds between polymer chains or between a polymer surface and a functional coating, without the need for specific functional groups on the polymer itself. acs.orgxlynxmaterials.com The electronic properties of the diazirine play a key role; studies have shown that electron-rich aryl diazirines, such as analogs of this compound, exhibit enhanced efficiency in C-H insertion reactions. researchgate.netresearchgate.net
Development of Universal Polymer Crosslinkers via C-H Insertion
Crosslinking is a fundamental process that enhances the mechanical properties, thermal stability, and solvent resistance of polymeric materials by converting linear thermoplastics into robust thermosets or elastomers. nih.gov Traditional crosslinking methods often require specific functional groups on the polymer backbone. Diazirine-based crosslinkers bypass this limitation. escholarship.org
By incorporating diazirine functionalities into polymeric structures, scientists have developed highly efficient, multifunctional crosslinking agents. escholarship.orgdigitellinc.com These "polymeric crosslinkers" can be blended with unfunctionalized commodity polymers like poly(n-butyl acrylate) (PnBA) or polydimethylsiloxane (B3030410) (PDMS). nih.govacs.org Upon brief UV irradiation (e.g., 1 minute) or thermal curing, the diazirines generate carbenes that insert into the C-H bonds of the surrounding polymer chains, creating a durable crosslinked network. nih.govescholarship.orgacs.org This method is highly versatile, achieving impressive crosslinking efficiency (gel fractions >95%) with very low loadings of the diazirine-containing polymer. escholarship.orgacs.org
| Bulk Polymer | Crosslinker Type | Activation Method | Result | Reference |
|---|---|---|---|---|
| Poly(n-butyl acrylate) (PnBA) | PnBA-co-PDzA | UV (1 min) | >95% gel fraction with 0.8 wt% diazirine | nih.govescholarship.org |
| Poly(methyl methacrylate) (PMMA) | PMMA-co-PDzMA | Thermal / UV | Effective crosslinking demonstrated | escholarship.orgacs.org |
| Polydimethylsiloxane (PDMS) | PDMS-based diazirine polymer | UV (3D printer) | Successful photopatterning and curing | nih.gov |
Strategies for Surface Modification of Polymeric Substrates
Many high-performance polymers, such as ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE), suffer from low surface energy, which leads to poor adhesion with coatings, dyes, and matrices in composites. acs.orgacs.org Diazirine-based chemistry provides a powerful solution for modifying these inert surfaces. xlynxmaterials.com
By applying a primer containing a diazirine-functionalized polymer (e.g., a polyamine with diazirine side chains) to the surface and activating it with light, a dense layer of reactive carbenes is generated. acs.orgxlynxmaterials.com These carbenes covalently bond to the polymer substrate through C-H insertion. acs.org This process fundamentally changes the nature of the surface, for instance, by grafting polar amine groups onto a nonpolar polyethylene backbone. xlynxmaterials.com The newly functionalized surface exhibits significantly improved adhesion, allowing it to be strongly bonded with standard adhesives like epoxies or to be covalently dyed with high color fastness. acs.orgacs.org This strategy effectively turns low-surface-energy plastics into high-performance, bondable materials for a wide range of applications. xlynxmaterials.com
Fabrication of Reprocessable Thermosets and Vitrimeric Materials
Traditional thermosetting polymers, known for their high mechanical strength and thermal stability, are characterized by permanent covalent crosslinks. This network structure, however, renders them non-reprocessable, meaning they cannot be reshaped, repaired, or easily recycled, posing significant environmental challenges. nih.gov The incorporation of diazirine-based crosslinkers has emerged as a sophisticated strategy to overcome this limitation, enabling the fabrication of reprocessable thermosets and vitrimeric materials.
The core innovation lies in the design of the diazirine crosslinker itself. While standard bis-diazirine crosslinkers create permanent networks by forming stable carbon-carbon bonds within the polymer matrix, modified versions can introduce dynamic or cleavable linkages. researchgate.netacs.org
Cleavable Crosslinkers for Reprocessable Thermosets: Researchers have developed diazirine-based crosslinkers that contain intentionally weakened or cleavable bonds within their linker structure. acs.org Upon application of a specific stimulus (e.g., heat, light of a different wavelength, or a chemical reagent), these linkages can be broken, severing the crosslinks and allowing the polymer to be reprocessed. After reprocessing, the crosslinks can potentially be reformed. This on-demand cleavability allows for the material to be returned to a malleable state, repaired, and then re-cured.
By replacing the static linker in a bis-diazirine with a dynamic one, researchers have successfully created vitrimeric materials. acs.org The diazirine groups are first used to create the initial crosslinked network. Subsequently, at elevated temperatures, the dynamic bonds within the linker facilitate a bond exchange, allowing the material to flow and be reshaped, repaired, or recycled. This approach combines the universal crosslinking capability of diazirines with the desirable reprocessing features of vitrimers.
Design of Functional Materials Incorporating Diazirine Moieties
The incorporation of diazirine moieties, such as this compound and its analogs, is a versatile strategy for designing a wide array of functional materials. The functionality stems from the unique reactivity of the carbene intermediate generated upon thermal or photochemical activation of the diazirine. digitellinc.com This highly reactive species can insert into ubiquitous C-H, N-H, and O-H bonds, making it possible to modify polymers and surfaces that lack traditional functional groups. researchgate.netacs.org
Universal Polymer Crosslinking: A significant challenge in materials science has been the crosslinking of commodity polymers like polypropylene (B1209903) and polyethylene, which lack reactive functional groups for traditional crosslinking chemistry. acs.org Diazirine-based crosslinkers provide a near-universal solution. By blending a small amount of a bis-diazirine crosslinker with a polymer and activating it with heat or light, covalent bonds are formed throughout the polymer matrix. nih.gov This process significantly enhances the material's mechanical properties, such as tensile strength and tear resistance, as well as its high-temperature performance. acs.orgrsc.org
Recent research has focused on the rational design of the diazirine molecule to maximize its efficiency. Studies have shown that electron-rich aryl diazirines exhibit greatly enhanced efficacy for C-H insertion compared to electron-deficient ones. rsc.org This electronic optimization leads to crosslinkers that are more than 10 times as effective as previous versions, achieving superior mechanical improvements at lower concentrations and enabling activation with lower temperatures or longer-wavelength visible light. rsc.org
Table 1: Research Findings on Diazirine-Functionalized Polymers
| Polymer | Diazirine Type | Activation Method | Key Finding | Reference |
|---|---|---|---|---|
| Poly(n-butyl acrylate) | Diazirine Acrylate Monomer | RAFT Polymerization | Controlled polymerization achieved with low dispersity (Đ = 1.08), incorporating diazirine units into the polymer backbone. | acs.org |
| Polypropylene | Bis-diazirine Crosslinker | Thermal/Photochemical | Universal crosslinking of a previously hard-to-crosslink aliphatic polymer was achieved. | acs.org |
| Ultra-High Molecular Weight Polyethylene (UHMWPE) | Electronically Optimized Bis-diazirine | Visible Light | >10-fold more effective than earlier crosslinkers, conferring increased tear resistance and tensile strength at lower loadings. | rsc.org |
| Polyolefins | Bis-diazirine Crosslinker | Thermal/Photochemical | Converted thermoplastics into non-reprocessable thermosets, demonstrating universal cross-linking capability. | researchgate.net |
Surface Modification and Adhesion: The C-H insertion capability of diazirine-generated carbenes is highly effective for surface functionalization. By applying a diazirine-containing compound to a surface and activating it, a covalent monolayer can be formed, altering the surface's properties (e.g., hydrophobicity, biocompatibility). This technique has been used to covalently link proteins to polymer surfaces for biomedical applications. acs.org
Furthermore, this chemistry enables powerful molecular-level adhesion. Simply applying a bis-diazirine solution between two pieces of plastic (even low-surface-energy plastics like polyethylene) and heating them creates strong covalent bonds across the interface, effectively "gluing" them together. nih.gov
Photopatterning: The activation of diazirines by light allows for high-resolution spatial and temporal control over the crosslinking process. This property is exploited in photopatterning applications, particularly in the microelectronics industry. acs.orgmdpi.com A polymer film containing a diazirine can be exposed to a pattern of light, causing crosslinking only in the illuminated areas. The un-crosslinked regions can then be washed away, leaving a precise, durable polymer pattern. This is valuable for creating wearable elastic circuits and other flexible electronic devices. nih.govgoogle.com The development of diazirines with tunable activation wavelengths further refines this process. rsc.org
Future Directions and Emerging Research Avenues for Fluorinated Aryl Diazirines
Exploration of Novel Fluorinated Diazirine Architectures with Tunable Reactivity
A primary focus of future research is the design and synthesis of new fluorinated aryl diazirines with precisely controlled reactivity and stability. The reactivity of the carbene generated upon photolysis of a diazirine is heavily influenced by the electronic nature of the substituents on the aromatic ring. By strategically modifying these substituents, researchers can fine-tune the properties of the resulting carbene for specific applications.
For instance, the introduction of electron-withdrawing or electron-donating groups on the aryl ring can modulate the electrophilicity and stability of the carbene. This allows for the development of a new generation of photo-crosslinkers with enhanced selectivity and efficiency. Research in this area is exploring a wide range of substitution patterns to create a toolbox of fluorinated diazirines with a spectrum of reactivities.
| Substituent Effect on Carbene Reactivity | Description |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Increase the electrophilicity of the carbene, making it more reactive towards electron-rich species. |
| Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Decrease the electrophilicity of the carbene, potentially increasing its lifetime and allowing for more selective reactions. |
| Ortho-Substitution | Can introduce steric hindrance that influences the reaction pathway of the carbene, potentially favoring insertion into specific types of bonds. |
Advanced Mechanistic Characterization of Complex Reaction Systems
A deeper understanding of the reaction mechanisms of fluorinated aryl carbenes is crucial for optimizing their performance in various applications. Future research will increasingly rely on sophisticated spectroscopic and computational techniques to probe the ultrafast dynamics of these reactive intermediates.
Techniques such as laser flash photolysis with femtosecond time resolution can provide direct observation of the formation and decay of carbenes and their subsequent reaction products. These experimental studies, when coupled with high-level quantum chemical calculations, can offer unprecedented insight into the transition states and energy barriers of carbene reactions. This detailed mechanistic understanding will enable the rational design of more efficient and selective photo-crosslinking experiments.
Expansion of Applications in Emerging Interdisciplinary Fields
While fluorinated aryl diazirines are well-established tools in photoaffinity labeling for studying protein-ligand interactions, their unique properties make them suitable for a range of other applications. A significant future direction is the expansion of their use into new and emerging interdisciplinary fields.
In materials science, the ability of fluorinated carbenes to form covalent bonds upon irradiation can be harnessed for surface modification and the development of novel polymers and functional materials. In chemical biology, beyond traditional photoaffinity labeling, these compounds are being explored for in-vivo applications, such as targeted drug delivery and the development of new diagnostic tools. The enhanced stability of fluorinated compounds can be particularly advantageous in complex biological environments.
| Emerging Application | Potential Use of Fluorinated Aryl Diazirines |
| Materials Science | Surface functionalization, polymer crosslinking, development of photo-patternable materials. |
| Chemical Biology | In-vivo photo-crosslinking, targeted covalent inhibition, development of activity-based probes. |
| Drug Discovery | Covalent drug design, target identification and validation in living cells. |
Synergistic Approaches Combining Synthetic, Computational, and Application-Driven Research
The future of fluorinated aryl diazirine research lies in a holistic and synergistic approach that integrates synthetic chemistry, computational modeling, and application-oriented studies. The development of new diazirine-based tools will be most effective when the design of novel structures is guided by computational predictions of their reactivity and stability, and then validated through rigorous experimental testing in relevant applications.
This integrated approach will create a feedback loop where the results of application-based studies inform the design of the next generation of fluorinated diazirines. Such collaborative efforts will accelerate the discovery and optimization of new reagents for a wide range of scientific challenges, from fundamental mechanistic studies to the development of new therapeutic and diagnostic agents.
Q & A
Q. Q1. What is the optimal synthetic route for 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine, and how can purity be ensured?
Answer: The compound can be synthesized via oxidation of the corresponding diaziridine precursor. A validated protocol involves:
- Reacting 3-(4-methoxyphenyl)-3-(trifluoromethyl)diaziridine (1 equiv.) with iodine (1.1 equiv.) and triethylamine (3 equiv.) in CH₂Cl₂ at 0°C for 1 hour .
- Purification via silica gel column chromatography using pentane:diethyl ether (9:1) yields >98% purity .
- Characterization should include ¹H/¹³C/¹⁹F NMR, UV-Vis (λmax = 372 nm in hexane), and IR spectroscopy to confirm the absence of diaziridine intermediates .
Q. Q2. How should researchers handle and store this compound to maintain stability?
Answer:
- Store in airtight, light-protected containers at ≤−20°C to prevent photodegradation or thermal decomposition .
- Avoid repeated freeze-thaw cycles; prepare working aliquots for immediate use .
- Monitor stability using HPLC or TLC, as diazirines are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. Q3. What electronic or steric factors influence the reactivity of this compound in C–H insertion reactions?
Answer:
- The 4-methoxyphenyl group enhances electron density at the diazirine ring, increasing photolytic activation efficiency for C–H bond insertion .
- Fluorine substituents reduce steric hindrance, enabling access to sterically congested targets. However, competing electron-withdrawing effects may reduce insertion yields in electron-deficient substrates .
- Computational studies (DFT) recommend optimizing substituents to balance electronic and steric effects for site-selective labeling .
Q. Q4. How can researchers resolve contradictions in reported synthesis outcomes for aryl diazirines with methoxy substituents?
Answer:
Q. Q5. What advanced characterization techniques are critical for confirming the structure and reactivity of this diazirine?
Answer:
- X-ray crystallography : Resolves bond angles and confirms the E-configuration of the diazirine ring, critical for photochemical activity .
- Time-resolved spectroscopy : Monitors transient carbene intermediates during UV irradiation to quantify insertion efficiency .
- DFT calculations : Predict λmax values for UV activation and map electrostatic potential surfaces to guide functionalization strategies .
Methodological Challenges
Q. Q6. How can researchers mitigate competing side reactions during photolabeling experiments with this compound?
Answer:
Q. Q7. What strategies improve the yield of target adducts in protein-labeling studies?
Answer:
- Pre-incubate the diazirine with the target protein in darkness to ensure binding before photoactivation .
- Use substoichiometric concentrations of the diazirine (10–100 µM) to avoid cross-linking artifacts .
- Validate adducts via LC-MS/MS, focusing on mass shifts corresponding to the diazirine’s molecular weight .
Emerging Applications
Q. Q8. Can this compound be adapted for use in bioorthogonal labeling or click chemistry workflows?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
